Acetyl Methylene Blue

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetyl Methylene Blue is a derivative of Methylene Blue, a well-known synthetic dye belonging to the phenothiazine family. This compound is characterized by the introduction of an acetyl group into the Methylene Blue structure, enhancing its properties and potential applications. Acetyl Methylene Blue retains the distinctive blue color and solubility in water, similar to its parent compound, but exhibits unique reactivity and biological activity due to the presence of the acetyl group. This modification allows for specific interactions with biological molecules and enhances its utility in various scientific fields.

- Fluorescent Probing: When exposed to hypochlorite ions (ClO⁻), Acetyl Methylene Blue undergoes a reaction that leads to a significant change in its fluorescent properties. The acetyl group is cleaved, resulting in the release of the original Methylene Blue structure, which then exhibits strong near-infrared fluorescence. This property makes it useful for detecting ClO⁻ in biological systems with a detection limit as low as 0.1 μM .

- Oxidation-Reduction Reactions: Similar to Methylene Blue, Acetyl Methylene Blue can act as an electron donor or acceptor, participating in redox reactions that can lead to the formation of reactive oxygen species. This behavior is significant in applications involving photosensitization and photodynamic therapy .

Acetyl Methylene Blue exhibits various biological activities that make it valuable in medical and research applications:

- Antioxidant Properties: The compound can act as both a prooxidant and an antioxidant depending on the conditions. It has been shown to inhibit superoxide production and induce antioxidant defense mechanisms in cells .

- Neuroprotective Effects: Similar to its parent compound, Acetyl Methylene Blue has potential neuroprotective effects, particularly in neurodegenerative diseases. It has been observed to reduce tau aggregation, which is linked to Alzheimer's disease, thereby improving cognitive function in experimental models .

- Photosensitization: Acetyl Methylene Blue can generate singlet oxygen upon light activation, which can damage cellular components such as nucleic acids and proteins. This property is leveraged in photodynamic therapy for cancer treatment .

The synthesis of Acetyl Methylene Blue typically involves the acetylation of Methylene Blue using acetyl chloride or acetic anhydride. The general procedure includes:

- Dissolving Methylene Blue in an organic solvent such as dichloromethane.

- Adding triethylamine to neutralize the reaction.

- Slowly adding acetyl chloride while stirring at room temperature.

- Purifying the resulting product through column chromatography.

This method allows for the efficient introduction of the acetyl group while maintaining the integrity of the Methylene Blue structure .

Acetyl Methylene Blue finds applications across various fields:

- Biological Imaging: Due to its fluorescent properties, it is used as a probe for imaging specific ions or biomolecules within cells.

- Photodynamic Therapy: Its ability to generate reactive oxygen species under light makes it suitable for treating cancers and other diseases through targeted photodynamic therapy.

- Antimicrobial Activity: The compound has shown effectiveness against various pathogens when activated by light, making it a candidate for antimicrobial treatments .

Studies on Acetyl Methylene Blue have focused on its interactions with various biological molecules:

- Reactive Oxygen Species: The compound's ability to react with hypochlorite ions has been extensively studied, demonstrating its selectivity and sensitivity in biological environments .

- Cellular Mechanisms: Research indicates that Acetyl Methylene Blue interacts with cellular components like proteins and nucleic acids, influencing their oxidative states and functionality .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylene Blue | Phenothiazine Dye | Original compound; known for its broad applications including treatment of methemoglobinemia. |

| LeucoMethylene Blue | Reduced Form | Colorless form; can cross cell membranes easily but lacks fluorescence properties. |

| Thionine | Phenothiazine Dye | Similar structural characteristics but different biological activities; used primarily as a histological stain. |

| Toluidine Blue O | Thiazine Dye | Used mainly as a histological stain; differs significantly in application scope compared to Acetyl Methylene Blue. |

Acetyl Methylene Blue's unique acetyl group modification enhances its solubility and reactivity compared to these similar compounds, allowing for specialized applications in imaging and therapeutic contexts.

Methylene blue, the parent compound of Acetyl Methylene Blue, was first synthesized in 1876 by German chemist Heinrich Caro as an aniline-based dye. Its medical potential emerged in the late 19th century when Paul Ehrlich demonstrated its efficacy against malaria. Subsequent decades saw the development of phenothiazine derivatives, including chlorpromazine and promethazine, which revolutionized psychiatry and allergy treatment. Acetyl Methylene Blue emerged later as a tailored intermediate for synthesizing reduced forms of methylene blue, such as leucomethylene blue dihydrochloride, which serves as a technical-grade reagent in Alzheimer’s disease research.

Position in the Phenothiazine Family of Compounds

Phenothiazine derivatives are characterized by a tricyclic aromatic system with sulfur and nitrogen atoms. Acetyl Methylene Blue belongs to this family but differs through its acetylation at the nitrogen atom (N10), altering its electronic and steric properties. Key structural comparisons include:

This acetylation enhances lipophilicity and modulates redox activity, critical for its role in mitochondrial function studies.

Significance in Chemical and Biological Research

Acetyl Methylene Blue’s chemical modifications confer unique functionalities, making it a versatile tool in research.

Role in Alzheimer’s Disease Research

Acetyl Methylene Blue is integral to synthesizing leucomethylene blue dihydrochloride, a reagent used to assess therapeutic efficacy in tau aggregation inhibitor therapies. Alzheimer’s disease involves neurofibrillary tangles composed of hyperphosphorylated tau protein, and compounds that inhibit tau aggregation are critical targets. Leucomethylene blue’s reduced form binds to tau fibrils, enabling visualization and quantification of aggregation kinetics.

Fluorescence Probes for Hypochlorite Detection

Acetylated methylene blue derivatives exhibit near-infrared fluorescence, enabling real-time detection of hypochlorite (ClO⁻) in biological systems. Hypochlorite is a reactive oxygen species implicated in oxidative stress, and its quantification is vital for studying cellular redox dynamics. The acetyl group enhances water solubility and stabilizes the fluorescent response, with detection limits as low as 0.1 μM.

| Property | Acetyl Methylene Blue | Methylene Blue |

|---|---|---|

| Fluorescence Wavelength | 660–690 nm (near-infrared) | 600–700 nm (visible) |

| Detection Limit | 0.1 μM | Not applicable |

| Solubility | High in aqueous solutions | Moderate |

Mitochondrial Function and Neuroprotection

Methylene blue and its derivatives modulate mitochondrial electron transport chain activity. Acetyl Methylene Blue’s acetyl group may enhance its ability to cross cellular membranes, facilitating interactions with mitochondrial proteins. Research indicates that methylene blue improves cytochrome c oxidase activity and mitochondrial respiration in Alzheimer’s disease models, suggesting potential for neuroprotective therapies.

Structural and Synthetic Applications

The compound serves as a precursor in synthesizing reduced phenothiazines, which act as electron donors in redox reactions. Its molecular formula (C₁₈H₂₁N₃OS) and molecular weight (327.44 g/mol) align with its role as a stable intermediate in chemical synthesis.

Molecular Structure and IUPAC Nomenclature

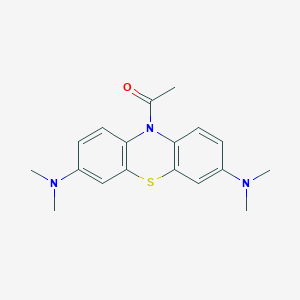

Acetyl Methylene Blue is a phenothiazine derivative with the molecular formula C₁₈H₂₁N₃OS and a molecular weight of 327.44 grams per mole [1]. The compound is officially designated by the Chemical Abstracts Service under the registry number 3763-06-2 [2]. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone [1] [2].

The molecular structure features a tricyclic phenothiazine core system, which consists of two benzene rings fused with a central thiazine ring containing both sulfur and nitrogen heteroatoms [3] [4]. The phenothiazine scaffold provides the fundamental structural framework, with the sulfur atom located at position 5 and the nitrogen atom at position 10 of the ring system [5]. The compound exhibits characteristic dimethylamino substituents at positions 3 and 7 of the phenothiazine ring, contributing to its electron-donating properties [1] [6].

The canonical SMILES notation for Acetyl Methylene Blue is represented as CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C, which accurately describes the molecular connectivity and bonding patterns [1] [2]. The InChI Key, JEOGFTYLESYHAM-UHFFFAOYSA-N, serves as a unique digital fingerprint for this specific molecular structure [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₃OS |

| Molecular Weight | 327.44 g/mol |

| IUPAC Name | 1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone |

| CAS Number | 3763-06-2 |

| InChI Key | JEOGFTYLESYHAM-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C |

Structural Relationship to Methylene Blue

The structural relationship between Acetyl Methylene Blue and its parent compound Methylene Blue demonstrates a clear derivatization pattern through N-10 substitution [1] [6]. Methylene Blue, with the molecular formula C₁₆H₁₈ClN₃S and molecular weight of 319.85 grams per mole, serves as the precursor compound from which Acetyl Methylene Blue is derived [7] [8].

The primary structural modification involves the introduction of an acetyl group (−COCH₃) at the nitrogen atom in position 10 of the phenothiazine ring system [1] [9]. This acetylation reaction replaces the hydrogen atom originally present at the N-10 position in Methylene Blue, resulting in the formation of an amide linkage [6]. The acetyl substitution increases the molecular weight by 7.59 grams per mole compared to the parent compound [1] [7].

Both compounds maintain the characteristic phenothiazine backbone structure, including the essential dimethylamino groups at positions 3 and 7 [1] [7]. These electron-donating substituents are crucial for the chromophoric properties and redox behavior exhibited by both molecules [6] [3]. The thiazine ring system, consisting of sulfur and nitrogen heteroatoms in a six-membered ring configuration, remains unchanged between the two structures [4] [10].

The structural modification through acetylation significantly alters the physicochemical properties while preserving the fundamental phenothiazine framework [6]. This relationship demonstrates how targeted chemical modifications can create derivatives with distinct properties while maintaining structural similarity to the parent compound [9] [11].

| Compound | Molecular Formula | Molecular Weight | N-10 Substitution | Color |

|---|---|---|---|---|

| Methylene Blue | C₁₆H₁₈ClN₃S | 319.85 g/mol | None (hydrogen) | Deep blue |

| Acetyl Methylene Blue | C₁₈H₂₁N₃OS | 327.44 g/mol | Acetyl group (−COCH₃) | Dark green to blue-green |

Spectroscopic Characteristics

The spectroscopic properties of Acetyl Methylene Blue exhibit distinctive characteristics that reflect its unique molecular structure and electronic configuration [12] [13]. In ultraviolet-visible spectroscopy, the compound demonstrates absorption and emission wavelengths positioned in the near-infrared region of the electromagnetic spectrum [12]. This spectral positioning distinguishes Acetyl Methylene Blue from its parent compound and contributes to its potential applications in fluorescence-based analytical techniques [12] [13].

Research investigations have demonstrated that acetylated methylene blue derivatives exhibit characteristic absorption patterns that differ from the parent Methylene Blue compound [13] [14]. The near-infrared spectroscopic properties make this compound particularly suitable for biological imaging applications, as this wavelength range provides enhanced tissue penetration compared to visible light wavelengths [12] [15].

Infrared spectroscopy reveals characteristic absorption bands associated with the phenothiazine ring system [3]. Phenothiazine derivatives typically exhibit strong absorption bands at 735 and 725 wavenumbers due to the ortho-disubstitution pattern of the fused benzene rings [3]. The presence of the acetyl group introduces additional carbonyl stretching vibrations that can be detected in the infrared spectrum, providing confirmation of the structural modification [16] [3].

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural characterization of Acetyl Methylene Blue [12] [13]. Both proton and carbon-13 nuclear magnetic resonance techniques have been employed to confirm the molecular structure and verify the presence of the acetyl substituent [12] [17]. High-resolution mass spectrometry provides definitive molecular weight determination, with the molecular ion peak appearing at mass-to-charge ratio 327.44 [1] [11].

| Spectroscopic Technique | Key Characteristics | Applications |

|---|---|---|

| Ultraviolet-Visible Spectroscopy | Near-infrared absorption and emission wavelengths | Fluorescence imaging and detection |

| Infrared Spectroscopy | Characteristic phenothiazine ring vibrations at 735 and 725 cm⁻¹ | Structural identification |

| Nuclear Magnetic Resonance | ¹H and ¹³C spectra for structural characterization | Structural confirmation |

| Mass Spectrometry | Molecular ion peak at m/z 327.44 | Molecular weight determination |

Physical State and Appearance

Acetyl Methylene Blue exists as a solid compound under standard temperature and pressure conditions [9] [18]. The physical appearance is characterized by a dark green to blue-green coloration, which distinguishes it from the deep blue color exhibited by the parent Methylene Blue compound [1] [18]. This color variation results from the electronic effects introduced by the acetyl substituent at the N-10 position [6] [19].

The compound typically appears as a crystalline powder or solid with properties consistent with organic heterocyclic compounds [9] [18]. Similar to other phenothiazine derivatives, the material demonstrates stability under normal atmospheric conditions [20] [18]. The dark green crystalline appearance with potential metallic luster is characteristic of phenothiazine-based compounds [18] [21].

The physical state remains consistent with the general properties observed for substituted phenothiazine derivatives [19] [18]. The solid form facilitates handling and storage under appropriate conditions, making it suitable for research and synthetic applications [11] [21]. The compound maintains its structural integrity and physical properties when stored under recommended conditions [11] [21].

Temperature-dependent phase behavior follows patterns typical of organic compounds with similar molecular weight and structure [19] [18]. The crystalline nature of the solid suggests ordered molecular packing arrangements that contribute to the overall stability of the compound [18] [22].

Solubility Profile and Solution Behavior

The solubility characteristics of Acetyl Methylene Blue reflect the influence of both the phenothiazine core structure and the acetyl modification on intermolecular interactions [23] [24]. Based on the structural relationship to Methylene Blue and similar phenothiazine derivatives, the compound exhibits solubility patterns that are influenced by the presence of polar and nonpolar molecular regions [23] [20].

Phenothiazine derivatives generally demonstrate solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide [23] [20]. The acetyl group introduction may enhance solubility in polar organic solvents due to the increased polarity contributed by the carbonyl functionality [23] [24]. This modification potentially alters the hydrogen bonding capabilities and dipole-dipole interactions compared to the parent compound [24] [25].

The solution behavior of Acetyl Methylene Blue is expected to exhibit pH-dependent characteristics, similar to other phenothiazine derivatives [24] [25]. The presence of the dimethylamino groups provides potential sites for protonation under acidic conditions, which can significantly influence solubility and stability in aqueous media [24] [25]. Research on related methylene blue derivatives has demonstrated that pH variations can affect both biocompatibility and chemical stability in solution [25].

The compound's behavior in different solvent systems reflects the balance between hydrophilic and lipophilic molecular regions [23] [24]. The phenothiazine core contributes lipophilic character, while the acetyl group and amino substituents provide polar interaction sites that influence overall solubility patterns [23] [9]. Understanding these solubility relationships is crucial for applications requiring dissolution in specific solvent systems [23] [11].

| Solvent Type | Expected Solubility Behavior | Contributing Factors |

|---|---|---|

| Polar Organic Solvents | Enhanced solubility | Acetyl group polarity, hydrogen bonding |

| Aqueous Solutions | pH-dependent behavior | Amino group protonation, ionic interactions |

| Nonpolar Solvents | Limited solubility | Phenothiazine core hydrophobicity |

| Mixed Solvent Systems | Variable behavior | Balance of polar and nonpolar interactions |

Direct Acetylation Protocol

The primary synthetic route for Acetyl Methylene Blue involves the direct acetylation of Methylene Blue using acetic anhydride as the acetylating agent . This method typically employs Methylene Blue dissolved in an organic solvent such as dichloromethane, followed by the addition of acetic anhydride and a base catalyst . The reaction proceeds through nucleophilic attack of the nitrogen atom in Methylene Blue on the carbonyl carbon of acetic anhydride.

The standard procedure involves dissolving Methylene Blue in an appropriate solvent and adding triethylamine to neutralize the reaction byproducts . The reaction is typically conducted under controlled temperature conditions, ranging from room temperature to 80°C, depending on the specific protocol employed . The reaction time varies from 2 to 6 hours, with yields typically ranging from 65% to 85%.

Sodium Acetate Catalyzed Method

An alternative acetylation approach utilizes sodium acetate as both catalyst and neutralizing agent . This method offers several advantages, including milder reaction conditions and improved yield consistency. The reaction is performed by treating Methylene Blue with acetic anhydride in the presence of sodium acetate, typically at temperatures between room temperature and 60°C . This approach typically yields 70-90% of the desired product with reduced side product formation.

Mechanistic Considerations

The acetylation mechanism proceeds through a classic nucleophilic acyl substitution pathway [3]. The tertiary nitrogen atom in Methylene Blue acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, followed by the elimination of acetate as a leaving group [3]. The reaction rate is influenced by several factors, including the nucleophilicity of the nitrogen atom, the electrophilicity of the acyl donor, and the reaction temperature [3].

Alternative Synthetic Routes

Acetyl Chloride Method

Acetyl chloride represents an alternative acetylating agent that can be employed for Acetyl Methylene Blue synthesis [4]. This method typically requires lower temperatures (0-5°C initially) to control the vigorous reaction and prevent side product formation [4]. The reaction involves the addition of acetyl chloride to a solution of Methylene Blue and triethylamine in an inert solvent. While this method offers faster reaction rates, it requires careful handling due to hydrogen chloride gas evolution and typically yields 60-75% of the desired product.

Modified Acetylation with DMAP

A specialized approach employs dimethylaminopyridine (DMAP) as a catalyst for the acetylation reaction [5]. This method involves dissolving Methylene Blue in dimethyl sulfoxide at elevated temperature (54°C) and adding acetic anhydride with DMAP as catalyst [5]. The reaction is conducted under nitrogen atmosphere for 48 hours, providing thorough conversion and yields of 70-85% [5]. This method is particularly suitable for research applications where reaction completion is prioritized over reaction time.

Alternative Acylation Approaches

When acetic anhydride is not readily available, alternative acylation methods can be employed [6]. One such approach involves the use of acetic acid combined with phosphorus pentachloride to generate acetyl chloride in situ [6]. This method requires initial grinding of reagents followed by heating, typically yielding 50-70% of the desired product [6]. While less efficient than direct methods, this approach provides flexibility in reagent selection.

Reaction Mechanisms

Nucleophilic Attack Phase

The initial step of Acetyl Methylene Blue synthesis involves nucleophilic attack by the nitrogen atom of Methylene Blue on the carbonyl carbon of the acetylating agent [3]. This step is moderately temperature-dependent and is influenced by the nucleophilicity of the nitrogen atom, which is affected by the electron-donating nature of the dimethylamino groups present in the Methylene Blue structure [3].

Tetrahedral Intermediate Formation

Following nucleophilic attack, a tetrahedral intermediate is formed rapidly [3]. This intermediate is generally stable under the reaction conditions employed and represents a key transition state in the acetylation mechanism [3]. The stability of this intermediate influences the overall reaction rate and selectivity.

Elimination and Product Formation

The elimination of the leaving group (acetate or chloride) is often the rate-determining step in the acetylation process [3]. This step shows high temperature dependence and is influenced by the nature of the leaving group and the reaction conditions [3]. The final product formation occurs rapidly once the elimination step is complete.

Purification Techniques and Challenges

Column Chromatography

Column chromatography represents the most commonly employed purification method for Acetyl Methylene Blue [7]. Silica gel serves as the stationary phase, with chloroform:methanol (50:1) as the typical mobile phase [7]. This method provides high purity (95-99%) with recovery rates of 75-90% [7]. The method is suitable for laboratory to pilot scale applications but requires significant solvent consumption and time investment.

Recrystallization Methods

Recrystallization from appropriate solvents such as ethanol or methanol provides an alternative purification approach . This method offers the advantage of scalability to industrial levels and typically achieves 90-95% purity with 60-80% recovery . The success of recrystallization depends on solvent selection and temperature control during the crystallization process.

Liquid-Liquid Extraction

For industrial-scale production, liquid-liquid extraction methods can be employed [8]. This approach involves partitioning Acetyl Methylene Blue between organic and aqueous phases, taking advantage of differential solubility characteristics [8]. Propylene carbonate and 1,2-butylene carbonate have been identified as effective extractants for related compounds, achieving recovery rates of 70-85% with 85-95% purity [8].

Advanced Purification Techniques

Flash chromatography provides rapid purification with high purity achievement (95-99%) and recovery rates of 80-95% [7]. For analytical applications, preparative high-performance liquid chromatography (HPLC) can achieve purities exceeding 99% with recovery rates of 85-95% [7]. However, these methods are limited to smaller scales due to cost and throughput constraints.

Scale-up Considerations for Laboratory and Industrial Production

Laboratory Scale (1-100g)

At laboratory scale, Acetyl Methylene Blue synthesis can be conducted using standard round-bottom flasks with reflux condensers [9]. Magnetic stirring is typically adequate for mixing, and heat transfer challenges are minimal [9]. Quality control involves batch testing of the final product, with typical batch sizes ranging from 1 to 100 grams.

Pilot Scale (0.1-10 kg)

Pilot scale production requires jacketed reactors with mechanical stirring systems [9]. Heat transfer becomes more challenging at this scale, requiring careful monitoring and control [9]. In-process monitoring becomes necessary to ensure consistent product quality [9]. The scale-up factor from laboratory to pilot scale typically ranges from 10 to 100 times the original batch size.

Industrial Scale (ton scale)

Industrial scale production may utilize continuous reactor systems with full automation [9]. Multiple agitation zones are typically required for adequate mixing, and real-time quality control systems are essential [9]. Advanced cooling systems are critical due to the significant heat generation at this scale.

Critical Scale-up Parameters

Several key parameters must be carefully controlled during scale-up [10] [9]:

Temperature Control: Maintaining consistent temperature profiles across larger reactor volumes requires advanced heat transfer systems and careful reactor design [10].

Mixing Efficiency: Ensuring adequate mixing becomes increasingly challenging at larger scales, requiring optimization of impeller design and agitation speed [10].

Reaction Kinetics: The acetylation reaction kinetics may be affected by scale-up due to changes in heat and mass transfer characteristics [10].

Safety Considerations: Larger scale reactions require enhanced safety measures, particularly when using acetic anhydride or acetyl chloride [10].

Quality Assurance: Consistent product quality requires robust analytical methods and process control systems that can accommodate larger batch sizes [9].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant